(2,4,5-trimethylphenyl)methanamine hydrochloride
Description
(2,4,5-Trimethylphenyl)methanamine hydrochloride is an aromatic amine derivative featuring a benzylamine backbone substituted with three methyl groups at the 2-, 4-, and 5-positions of the phenyl ring. This compound is structurally categorized as a primary amine hydrochloride, characterized by the presence of an amino group (-NH₂) attached to a methylene bridge (-CH₂-) and a substituted benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents like water or methanol.
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-9(3)10(6-11)5-8(7)2;/h4-5H,6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFQPSUJSGIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2,4,5-trimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with para-acetylphenyl trans-imine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of (2,4,5-trimethylphenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2,4,5-trimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2,4,5-trimethylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: In biological research, this compound is used to study the effects of substituted amines on biological systems. It can be used in the synthesis of biologically active molecules for research purposes.
Medicine: In medicinal chemistry, (2,4,5-trimethylphenyl)methanamine hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of (2,4,5-trimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (2,4,5-trimethylphenyl)methanamine hydrochloride, we compare it with structurally related methanamine hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility: Trimethylphenyl derivative: Expected low water solubility due to hydrophobic methyl groups but moderate solubility in methanol or DMSO (inferred from analogous compounds like (4-Methoxyphenyl)(phenyl)methanamine HCl, which dissolves in methanol and DMSO ). Trimethoxyphenyl derivative: Higher polarity from methoxy groups enhances solubility in polar solvents compared to methyl-substituted analogues . Thiazole-containing derivative: Poor aqueous solubility but improved lipophilicity for membrane penetration in drug design .
- NMR Spectral Data: highlights substituent-dependent chemical shifts in related methanamine hydrochlorides. For example: Benzo[b]thiophen-2-yl methanamine HCl: ¹H NMR (DMSO-d₆) δ 8.40 (s, 3H, NH₃⁺), 7.98 (d, J=7.6 Hz, 1H), 7.50–7.30 (m, 3H), 4.20 (s, 2H) . Furan-2-yl methanamine HCl: ¹³C NMR (methanol-d₄) δ 157.2 (C=O), 110.5 (furan C), 42.1 (CH₂NH₂) . Trimethylphenyl derivatives would exhibit upfield shifts for methyl protons (δ ~2.1–2.5 ppm) and distinct aromatic splitting patterns.
Research Implications and Gaps
- Applications : Trimethylphenyl derivatives are understudied but may serve as intermediates for agrochemicals or CNS-targeting drugs.
- Data Gaps : Experimental NMR, crystallographic (e.g., via OLEX2 ), and toxicity profiles for (2,4,5-trimethylphenyl)methanamine HCl are needed.
Biological Activity
(2,4,5-trimethylphenyl)methanamine hydrochloride, also known as methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19ClN
- Molecular Weight : 235.76 g/mol
- Structure : The compound features a trimethyl-substituted phenyl ring attached to a methanamine group, which influences its reactivity and biological interactions.
The biological activity of (2,4,5-trimethylphenyl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cellular processes.
- Receptor Modulation : It may bind to receptors influencing neurotransmitter release and activity.
- Cellular Pathway Alteration : It affects pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
Biological Activity Overview
Research indicates that (2,4,5-trimethylphenyl)methanamine hydrochloride exhibits several biological activities:
- Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells by disrupting cell cycle progression and inducing apoptosis.
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, indicating potential applications in neuropharmacology.
- Anti-inflammatory Effects : Preliminary data suggest it may modulate inflammatory responses, although further research is needed to elucidate this effect.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Neurotransmitter | Modulates neurotransmitter release | |
| Anti-inflammatory | Potential to reduce inflammation |
Case Study: Anticancer Activity
A study highlighted the anticancer properties of (2,4,5-trimethylphenyl)methanamine hydrochloride in vitro. The compound was tested against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM. The mechanism involved apoptosis induction via caspase activation.
Table 2: In Vitro Cell Viability Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 12 | Cell cycle arrest |
| A549 | 18 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
